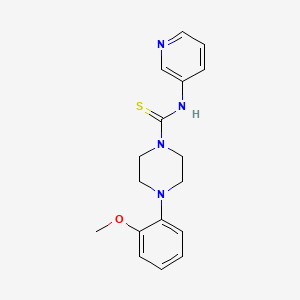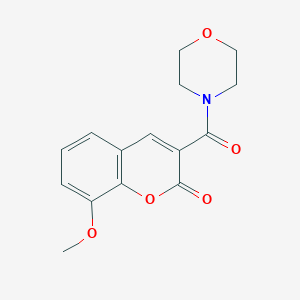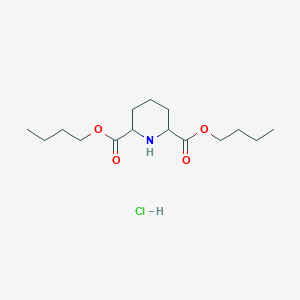
4-(2-methoxyphenyl)-N-(pyridin-3-yl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(pyridin-3-yl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide is 328.13578245 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Antagonist for Neurotransmitter Study
Research has utilized 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide, particularly its fluorine-18 labeled version, as a potent antagonist for studying serotonin 5-HT1A receptors. This compound, known as [18F]p-MPPF, has been used in positron emission tomography (PET) for investigating serotonergic neurotransmission. The studies cover aspects like chemistry, radiochemistry, toxicity, and metabolism, in addition to animal and human data acquired through PET imaging (Plenevaux et al., 2000).
Antibacterial and Antitumor Activity
Another study identified derivatives of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide as inhibitors of bacterial phosphopantetheinyl transferase, demonstrating antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus. These compounds showed potential in attenuating secondary metabolism in bacteria and thwarting their growth without causing rapid cytotoxic responses in human cells (Foley et al., 2014). Additionally, derivatives have been explored for their antitumor properties, particularly in inhibiting tumor cell proliferation.
Neuropharmacological Research
The compound has been a significant contributor to neuropharmacological research. It has been used to study various neurological and psychiatric conditions, including Alzheimer's disease. For instance, a study using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide demonstrated the quantification of 5-HT(1A) receptors in the brains of Alzheimer's disease patients using PET imaging (Kepe et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17(23)19-14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFCCCCYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)



![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5518926.png)


